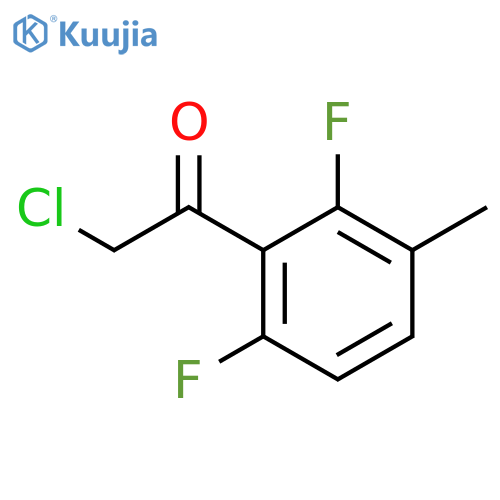

Cas no 1551572-61-2 (2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one)

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one

- Ethanone, 2-chloro-1-(2,6-difluoro-3-methylphenyl)-

- AKOS021137442

- EN300-1967651

- 1551572-61-2

-

- インチ: 1S/C9H7ClF2O/c1-5-2-3-6(11)8(9(5)12)7(13)4-10/h2-3H,4H2,1H3

- InChIKey: FMVOKQXOZAGNFM-UHFFFAOYSA-N

- SMILES: C(=O)(C1=C(F)C=CC(C)=C1F)CCl

計算された属性

- 精确分子量: 204.0153489g/mol

- 同位素质量: 204.0153489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- XLogP3: 2.8

じっけんとくせい

- 密度みつど: 1.302±0.06 g/cm3(Predicted)

- Boiling Point: 253.7±35.0 °C(Predicted)

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967651-5.0g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1967651-0.25g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-1.0g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1967651-5g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-10g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-0.1g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-0.5g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-0.05g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-2.5g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1967651-10.0g |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one |

1551572-61-2 | 10g |

$5405.0 | 2023-06-02 |

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-oneに関する追加情報

2-Chloro-1-(2,6-Difluoro-3-Methylphenyl)Ethan-1-One: A Comprehensive Overview

2-Chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one, also known by its CAS number 1551572-61-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorinated ketone group attached to a substituted aromatic ring. The presence of chlorine and fluorine atoms in the molecule contributes to its distinct chemical properties, making it a valuable compound for various applications.

The molecular structure of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one consists of a ketone group (C=O) at the 1-position of an ethane chain. The aromatic ring is substituted with chlorine at the 2-position and fluorine atoms at the 2 and 6 positions, along with a methyl group at the 3-position. This substitution pattern not only influences the compound's stability but also plays a crucial role in its reactivity and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique combination of electron-withdrawing groups (chlorine and fluorine) and an electron-donating methyl group creates a balance that can be exploited in designing bioactive molecules. For instance, researchers have explored its role as a building block in synthesizing novel kinase inhibitors, which are critical in treating various diseases, including cancer.

In terms of synthesis, 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one can be prepared through several routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring under acidic conditions. The presence of electron-withdrawing groups on the aromatic ring facilitates the reaction by activating the ring towards electrophilic substitution. Another approach involves nucleophilic aromatic substitution, where a suitable nucleophile replaces a leaving group on the aromatic ring.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 90°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. Additionally, its stability under normal storage conditions ensures its usability in both laboratory and industrial settings.

From an environmental perspective, understanding the degradation pathways of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one is crucial for assessing its impact on ecosystems. Recent research has shown that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is vital for ensuring safe handling and disposal practices in industrial applications.

In conclusion, 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one (CAS No: 1551572-61-2) is a versatile compound with promising applications in pharmaceuticals and organic synthesis. Its unique structure and chemical properties make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and material science.

1551572-61-2 (2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one) Related Products

- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

- 1805307-50-9(3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)

- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)